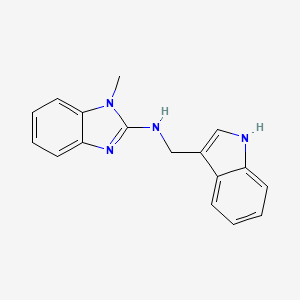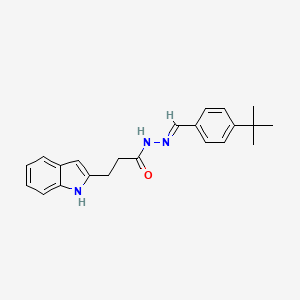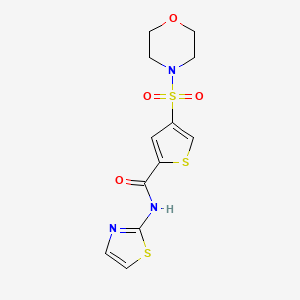
N-(2-methoxyphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-phenoxyacetamide, also known as MPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-methoxyphenyl)-2-phenoxyacetamide, as a derivative of 2-aminophenol, plays a pivotal role in the synthesis of antimalarial drugs through chemoselective acetylation. Deepali B Magadum and G. Yadav (2018) demonstrated the efficiency of using immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their study optimized various parameters, such as acyl donors and reaction conditions, highlighting the significance of such acetamides in pharmaceutical synthesis Deepali B Magadum & G. Yadav, ACS Omega, 2018.
Pharmacological Assessments of Novel Acetamide Derivatives
In the field of pharmacology, derivatives of this compound, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) reported on a series of novel acetamide derivatives synthesized through a multi-step reaction, including the Leuckart reaction. These compounds were evaluated for their pharmacological activities, demonstrating the potential of this compound derivatives in medicinal chemistry P. Rani et al., Anti-cancer agents in medicinal chemistry, 2016.
Synthesis and Antimicrobial Activity of Benzothiazole β-lactam Hybrids
Maryam Alborz et al. (2018) explored the synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenoxyacetic acid, a related compound. This innovative approach utilized (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones, evaluated for their antimicrobial activities. This research underscores the utility of phenoxyacetamide derivatives in developing new antimicrobial agents Maryam Alborz et al., European journal of medicinal chemistry, 2018.
Environmental Impact and Treatment of Organohalogen Contaminants
Studies on the environmental impact and treatment of organohalogen contaminants, like nonylphenol and chloroacetamide herbicides, highlight the importance of understanding the fate and transformation of chemical compounds, including acetamides, in environmental settings. Research by Y. Fujii et al. (2014) and S. Coleman et al. (2000) provides insights into the bioaccumulation, degradation, and treatment strategies for these contaminants, indirectly pointing to the broader environmental implications of chemical derivatives related to this compound Y. Fujii et al., Environment international, 2014; S. Coleman et al., Environmental Health Perspectives, 2000.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)11-19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNOOYDCZWEDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)